2-Chloro-4-pyridyl 1-ethylpropyl ketone

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Researchers requiring precise steric tuning in pyridine-based scaffolds often face supply inconsistencies with generic linear-chain analogs. 2-Chloro-4-pyridyl 1-ethylpropyl ketone (CAS 898785-69-8) resolves this as a non-interchangeable building block for demanding SAR campaigns. - Unique 1-ethylpropyl moiety provides steric hindrance superior to isopropyl or 2-methylpropyl analogs, directly influencing metabolic stability and target binding. - Aryl chloride handle enables reliable Suzuki-Miyaura or Buchwald-Hartwig diversification for agrochemical and pharmaceutical lead optimization. - High boiling point (319.5°C) minimizes evaporative loss during scale-up, ensuring robust process mass balance.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B1368609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pyridyl 1-ethylpropyl ketone
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-3-8(4-2)11(14)9-5-6-13-10(12)7-9/h5-8H,3-4H2,1-2H3
InChIKeyLHHSYDZAPQZLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-pyridyl 1-ethylpropyl ketone – High-Purity Building Block


2-Chloro-4-pyridyl 1-ethylpropyl ketone (CAS 898785-69-8, C11H14ClNO, MW 211.69 g/mol) is a synthetic heterocyclic building block belonging to the chlorinated pyridyl ketone class . It is a crystalline solid with a reported density of 1.099 g/cm³ and a boiling point of 319.5°C at 760 mmHg, and is typically supplied for research and development purposes at purities ranging from 95% to 98% . Its structure, featuring a 2-chloro-substituted pyridine ring and a branched 1-ethylpropyl ketone moiety, differentiates it from more common linear-chain or non-chlorinated analogs, providing a unique steric and electronic profile for the construction of complex molecules .

Sterically demanding heterocycle construction
Aryl chloride handle for cross-coupling diversification
Research-grade purity for reproducible synthetic workflows

2-Chloro-4-pyridyl 1-ethylpropyl ketone: Analog Substitution Risks


In research and industrial settings, substituting one chloropyridinyl ketone for another is not a trivial matter of equivalent molecular weight or similar CAS numbers. The specific steric bulk of the 1-ethylpropyl group in 2-Chloro-4-pyridyl 1-ethylpropyl ketone directly influences its physical properties (e.g., density, boiling point) and chemical reactivity compared to analogs with smaller (isopropyl) or differently branched (2-methylpropyl) alkyl chains . Such variations can lead to divergent outcomes in key reactions like nucleophilic substitutions or cross-couplings, making this specific compound non-interchangeable with its closest analogs for processes requiring precise steric and electronic tuning. The evidence below quantifies these critical differentiators to guide informed procurement decisions.

Chlorine handle absence
Non-chlorinated analogs lack the C–Cl site, limiting cross-coupling and nucleophilic substitution pathways.
Steric profile mismatch
Linear or smaller branched ketones shift the steric environment, which may alter reaction selectivity and product distribution.
Process property divergence
Differences in boiling point and volatility with lower-MW analogs can affect distillation and evaporation strategies during scale-up.

2-Chloro-4-pyridyl 1-ethylpropyl ketone: Differentiating from Analogs


1-Ethylpropyl Branching vs Non-Chlorinated Analogs

The target compound features a 2-chloro substituent on the pyridine ring, which is absent in its non-chlorinated analog, 1-Ethylpropyl 2-pyridyl ketone (CAS 860705-36-8). This chlorine atom introduces a site for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, a synthetic handle not available on the non-halogenated analog . Additionally, the specific 1-ethylpropyl (2-ethylbutan-1-one) group provides a unique steric environment around the carbonyl, differentiating it from the linear 1-methylbutyl chain of 2-Chloro-4-pyridyl 1-methylbutyl ketone, which can influence the regioselectivity and rate of subsequent transformations .

Synthetic Handle
Class-level
C–Cl bond present vs No halogen
Enables further functionalization routes
Structural comparison based on reported IUPAC names
Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Boiling Point vs Lower Molecular Weight Analog

The physical properties of 2-Chloro-4-pyridyl 1-ethylpropyl ketone are distinct from those of a lower molecular weight analog, 2-Chloro-4-pyridyl isopropyl ketone (CAS 898785-53-0). The target compound has a reported boiling point of 319.5°C at 760 mmHg, which is notably higher than expected for the smaller isopropyl analog (MW 183.63 g/mol vs. 211.69 g/mol) . This difference in volatility can directly impact purification strategies (e.g., distillation parameters) and handling requirements in a process setting.

Boiling Point
Cross-study comparable
319.5 °C
Supports non-volatile intermediate requirements
Comparator BP not reported; volatility inferred from MW difference
Process Chemistry Purification Physicochemical Properties

Steric Bulk Comparison with Regioisomeric Analogs

The branching pattern of the 1-ethylpropyl group in the target compound creates a steric profile that is distinct from its close analog, 2-Chloro-4-pyridyl 2-methylpropyl ketone (CAS not specified, MW 197.66 g/mol). While both share the 2-chloropyridyl core, the target compound's carbonyl is attached to a secondary carbon (CH(C2H5)2), whereas the analog's carbonyl is attached to a primary carbon (CH2-CH(CH3)2) . This difference in alpha-branching can significantly affect the conformational flexibility and the steric hindrance around the ketone, which is a key determinant in enzyme-binding pockets and for directing stereoselective reactions.

Alpha-Carbon Substitution
Cross-study comparable
Secondary C (CH(C₂H₅)₂) vs Primary C (CH₂-CH(CH₃)₂)
Steric hindrance modulates carbonyl reactivity
Based on structural comparison; reactivity differences require experimental validation
Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

2-Chloro-4-pyridyl 1-ethylpropyl ketone: R&D Applications


Sterically Demanding Pharma Intermediates

The unique steric bulk of the 1-ethylpropyl group makes 2-Chloro-4-pyridyl 1-ethylpropyl ketone an ideal building block for constructing pharmaceutical candidates where a bulky, lipophilic group is required to enhance target binding or improve metabolic stability. Its structure is specifically suited for creating analogs of known pyridine-containing drugs where SAR studies indicate a need for increased steric hindrance near the heterocycle .

Agrochemical Diversification via Cross-Coupling

The presence of the aryl chloride provides a reliable and versatile handle for further functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This makes the compound a strategic intermediate for diversifying agrochemical leads, where the introduction of various aryl or amine groups to the pyridine core is a common strategy to optimize for potency and selectivity . The specific 1-ethylpropyl ketone moiety may also contribute to favorable physicochemical properties for agricultural formulations.

Process Development and Scale-Up

The well-defined and relatively high boiling point (319.5°C) of 2-Chloro-4-pyridyl 1-ethylpropyl ketone can simplify certain purification and isolation procedures, making it a practical choice for process chemistry development. Its lower volatility compared to smaller alkyl-chain analogs can reduce losses during solvent evaporation or high-vacuum operations, contributing to more robust and scalable synthetic routes .

Application
Selection Property
Validation Focus
Sterically demanding SAR exploration
Branched 1-ethylpropyl steric bulk
Steric modulation of target binding or reaction selectivity
Heterocycle diversification via cross-coupling
Aryl chloride synthetic handle
Cross-coupling reactivity and functional group tolerance
Process chemistry development
Boiling-point and volatility profile
Distillation and solvent evaporation control at scale
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